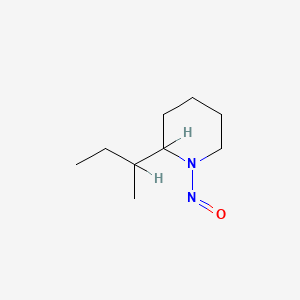

2-Butan-2-yl-1-nitrosopiperidine

Description

Structure

3D Structure

Properties

CAS No. |

75101-89-2 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-butan-2-yl-1-nitrosopiperidine |

InChI |

InChI=1S/C9H18N2O/c1-3-8(2)9-6-4-5-7-11(9)10-12/h8-9H,3-7H2,1-2H3 |

InChI Key |

MQNUPEOFCXYYCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1CCCCN1N=O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Formation Pathways of 2 Butan 2 Yl 1 Nitrosopiperidine

General Nitrosation Mechanisms of Secondary Amines

The formation of N-nitrosamines, such as 2-Butan-2-yl-1-nitrosopiperidine, from secondary amines is a widely studied chemical process. sci-hub.se It involves the reaction of a secondary amine with a nitrosating agent, which is a source of the nitrosonium ion (NO⁺) or a related electrophilic species. sci-hub.se

In aqueous environments, the most common nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ from the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂). Nitrous acid exists in equilibrium with several other species, including dinitrogen trioxide (N₂O₃) and dinitrogen tetraoxide (N₂O₄), which can also act as potent nitrosating agents.

The general mechanism for the nitrosation of a secondary amine (R₂NH) in an acidic aqueous solution can be summarized as follows:

Formation of the Nitrosating Agent: 2HNO₂ ⇌ N₂O₃ + H₂O

Nucleophilic Attack: The unprotonated secondary amine, acting as a nucleophile, attacks the electrophilic nitrogen atom of the nitrosating agent. R₂NH + N₂O₃ → R₂N-N=O + HNO₂

The formation of N-nitroso compounds can also occur in neutral or even basic solutions, particularly in the presence of certain carbonyl compounds like formaldehyde. sci-hub.se

The efficiency and outcome of the nitrosation reaction are highly dependent on several factors:

pH: The rate of nitrosation of secondary amines typically shows a maximum at a pH of approximately 3.0-3.4. nih.gov This is because at lower pH values, the concentration of the unprotonated, nucleophilic form of the amine decreases, while at higher pH values, the concentration of the active nitrosating agent, nitrous acidium ion (H₂NO₂⁺), diminishes.

Temperature: Temperature can influence the rate of nitrosation.

Reactant Concentrations: The concentrations of both the amine and the nitrosating agent directly impact the yield of the N-nitrosamine. An excess of the nitrosating agent can drive the reaction towards completion.

Presence of Catalysts and Inhibitors: The reaction can be catalyzed by certain anions, such as thiocyanate (B1210189) and halides. Conversely, substances like ascorbic acid (vitamin C) and α-tocopherol (vitamin E) can act as inhibitors by competing with the amine for the nitrosating agent. nih.gov

A study on the nitrosation of various drugs under simulated gastric conditions (pH 2.0, 37°C) highlighted the significant impact of nitrite concentration on the extent of N-nitrosation. nih.gov The yields of N-nitroso compounds varied widely among different drugs, and the presence of ascorbic acid was shown to inhibit or completely prevent the reactions. nih.gov

| Factor | Influence on Nitrosation | Reference |

| pH | Optimal around 3.0-3.4 for secondary amines | nih.gov |

| Nitrite Concentration | Higher concentration generally leads to higher yield | nih.gov |

| Inhibitors (e.g., Ascorbic Acid) | Can significantly reduce or prevent nitrosation | nih.gov |

Methodologies for N-Nitroso Group Introduction on Piperidine (B6355638) Rings

The standard and most direct method for the synthesis of N-nitrosopiperidines, including this compound, involves the reaction of the corresponding piperidine with sodium nitrite in an acidic aqueous medium, typically using hydrochloric acid or acetic acid. sci-hub.seacs.org

The general procedure involves dissolving the 2-alkylpiperidine in an appropriate solvent, followed by the slow addition of an aqueous solution of sodium nitrite while maintaining an acidic pH and controlling the temperature, often at or below room temperature. The N-nitrosopiperidine product is then typically extracted from the reaction mixture using an organic solvent.

Stereochemical Considerations in the Synthesis of Chiral Substituted N-Nitrosopiperidines

The presence of a chiral center, such as the butan-2-yl group at the 2-position of the piperidine ring in this compound, introduces significant stereochemical complexity to the synthesis and the final product.

The starting material, 2-sec-butylpiperidine, is itself a chiral molecule containing two stereocenters: one at the C2 position of the piperidine ring and one within the sec-butyl group. This means that 2-sec-butylpiperidine can exist as a mixture of diastereomers.

When 2-sec-butylpiperidine is nitrosated, the resulting this compound will also be a mixture of diastereomers. The nitrosation reaction itself does not typically create or destroy the existing stereocenters, but the presence of the nitroso group introduces another element of stereoisomerism due to restricted rotation around the N-N bond. This leads to the existence of E and Z conformers, which can often be observed and distinguished by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net

Studies on related N-nitrosopiperidines have shown that the stereochemistry of the substituents on the piperidine ring can influence the ratio of the E and Z conformers. acs.org The steric bulk of the alkyl group at the 2-position plays a significant role in determining the preferred conformation of the nitroso group. For instance, in 2-methylpiperidine, the rate of nitrosation is about five times slower than that of piperidine, indicating a steric hindrance effect. nih.gov

Chemical Reactivity and Transformational Processes of 2 Butan 2 Yl 1 Nitrosopiperidine

Photochemical Reactions of N-Nitrosopiperidine Derivatives

Under irradiation with ultraviolet (UV) or visible light, particularly in acidic conditions, N-nitrosopiperidines undergo characteristic reactions involving the cleavage of the N-N bond. acs.org This process initiates a cascade of reactions, including additions to unsaturated systems and rearrangements.

In the presence of an acid, photoexcited N-nitrosopiperidines can add to various unsaturated carbon-carbon bonds. acs.orgcdnsciencepub.com The reaction is initiated by the photolytically generated piperidinium (B107235) radical, which attacks the unsaturated system. cdnsciencepub.comresearchgate.net

Addition to Dienes: The photoaddition to conjugated dienes, such as 1,3-pentadienes and 2,4-hexadienes, primarily yields 1,4-adducts, with 1,2-adducts formed as minor products. cdnsciencepub.com The initial attack of the piperidinium radical is followed by the addition of nitric oxide and subsequent tautomerization of the resulting C-nitroso compound to a more stable oxime. acs.orgcdnsciencepub.comresearchgate.net The stereochemistry of the final product is influenced by the original geometry of the diene, with the newly formed double bond in the 1,4-adduct being exclusively trans-oriented. researchgate.net

Addition to Olefins: Photoaddition to cyclic olefins like substituted cyclohexenes also proceeds via the attack of the aminium radical. doi.org This process can be highly stereoselective, with the direction of attack (axial vs. equatorial) influenced by steric hindrance. doi.org

Addition to Alkynes: N-nitrosopiperidines also undergo photoaddition to terminal alkynes under visible-light irradiation. nih.gov This reaction can lead to the formation of complex heterocyclic structures, such as tetrahydroimidazo[1,2-a]pyridine 1-oxides, through the cycloisomerization of an intermediate β-nitroso enamine. nih.gov

The general mechanism involves the stepwise addition of the aminium radical and nitric oxide across the C-C multiple bond, leading to a C-nitroso intermediate that rearranges to the final oxime product. acs.org

The primary event in the photochemistry of N-nitrosamines is the homolytic cleavage of the weak N-N bond upon UV irradiation. acs.org In acidic solutions, this photolysis generates two key reactive intermediates: an aminium radical cation and nitric oxide (NO). acs.orgmdpi.com

Aminium Radical Cation (R₂N•⁺): This nitrogen-centered radical is the principal reactive species in photoaddition reactions. cdnsciencepub.comnih.gov It acts as an electrophilic radical and readily attacks electron-rich double or triple bonds of unsaturated substrates. researchgate.netdoi.org The generation of the aminium radical cation from N-nitrosopiperidines can be achieved through visible-light excitation, offering a mild method for forming new C-N bonds. nih.govacs.org

Nitric Oxide (NO): Following the initial attack by the aminium radical, the nitric oxide radical combines with the resulting carbon-centered radical to form a C-nitroso compound. acs.orgresearchgate.net This intermediate is often unstable and rapidly tautomerizes to a more stable oxime. acs.org

Excitation: R₂N-NO + hν → [R₂N-NO]*

Homolysis: [R₂N-NO]* + H⁺ → R₂N•⁺ + NO

Addition: R₂N•⁺ + C=C → [R₂N-C-C•]⁺

Termination: [R₂N-C-C•]⁺ + NO → R₂N-C-C-NO → R₂N-C=C-NOH (Oxime)

Quantum mechanical calculations have been used to study the degradation pathways, identifying the formation of aminium radicals and nitric oxide from the homolytic cleavage of the N-N bond as a major pathway in UV photolysis. mdpi.com

The photochemical behavior of N-nitrosopiperidine is profoundly dependent on the nature of the solvent and the protonation state of the molecule. nih.govacs.org The site of protonation, which is determined by the solvent, dictates the absorption properties and the subsequent photochemical pathway. acs.orgacs.org

Table 1: Effect of Solvent on Protonation Site and Photoreactivity of N-Nitrosopiperidine

| Solvent Type | Predominant Protonation Site | Resulting Species | Absorption Range | Photochemical Outcome |

|---|---|---|---|---|

| Protic (e.g., Water) | Oxygen atom of the NNO group nih.govacs.org | R₂N-NOH⁺ | UV region nih.govacs.org | Less direct path to aminium radical nih.gov |

| Aprotic (e.g., Acetone) | Nitrogen atom of the amine moiety nih.govacs.org | R₂N(H⁺)-NO | Visible region nih.govacs.org | Direct dissociation to aminium radical cation and NO nih.govacs.org |

In protic solvents, protonation occurs at the nitroso oxygen, forming the R₂N-NOH⁺ species which absorbs in the UV range. nih.govacs.org In contrast, in aprotic solvents, the amine nitrogen is protonated, yielding the R₂N(H⁺)-NO species. nih.govacs.org This N-protonated isomer is uniquely capable of absorbing visible light and dissociating directly into the aminium radical cation and nitric oxide. nih.govacs.orgnih.gov Regardless of the solvent, the photoreaction consistently proceeds from a singlet excited state. nih.gov

Acid-Catalyzed Transformations

In the absence of light, N-nitrosopiperidines can undergo transformations catalyzed by acid. These reactions are initiated by the protonation of the nitrosamine (B1359907), which alters its stability and reactivity, potentially leading to hydrolytic degradation.

As established in the photochemical context, N-nitrosopiperidines can be protonated at different sites, a process governed by the solvent environment. acs.org

O-Protonation: In aqueous acid solutions, protonation at the oxygen atom is the most energetically favorable, yielding the isomer E-NNOH⁺. nih.gov This species is more stable compared to its N-protonated counterpart. acs.org

N-Protonation: In aprotic media, protonation can occur at the amine nitrogen, forming the N(H⁺)NO species. nih.gov This isomer is crucial for visible-light photochemistry but is generally less stable than the O-protonated form. acs.org

C-Protonation: Theoretical calculations also consider protonation at the carbon atoms of the piperidine (B6355638) ring, but these are less energetically favorable. nih.gov

The protonation site directly impacts the molecule's electronic structure. Protonation at the nitrogen atom (in aprotic solvents) leads to absorption in the visible range, priming the molecule for dissociation. nih.govacs.org O-protonation, while leading to a more stable ground-state species, requires higher energy (UV light) to induce photoreactions. nih.govacs.org

Table 2: Calculated Protonated Isomers of N-Nitrosopiperidine and their Properties

| Isomer | Protonation Site | Relative Stability | Key Characteristic |

|---|---|---|---|

| R₂N-NOH⁺ | Oxygen | Most stable in protic media nih.gov | Absorbs in the UV region nih.gov |

| R₂N(H⁺)-NO | Nitrogen | Precursor in aprotic media nih.gov | Absorbs in the visible region; directly dissociates to aminium radical nih.gov |

The acid-catalyzed hydrolysis of N-nitrosamines can lead to their degradation. While the direct hydrolytic pathway for 2-butan-2-yl-1-nitrosopiperidine is not explicitly detailed in the literature, analogies can be drawn to other well-known chemical transformations, such as the Nef reaction.

The Nef reaction describes the acid hydrolysis of a salt of a primary or secondary nitroalkane to yield an aldehyde or a ketone, respectively, along with nitrous oxide. wikipedia.org The mechanism involves the protonation of a nitronate salt to form a nitronic acid, which is then further protonated and attacked by water. wikipedia.orgyoutube.com

Analogous Pathway for Nitrosamine Degradation: A potential degradation pathway for a protonated nitrosamine (specifically the O-protonated form, R₂N-NOH⁺) could involve steps analogous to the Nef reaction intermediates.

Protonation: The nitrosamine is protonated, primarily at the oxygen atom in aqueous acid. nih.gov

Nucleophilic Attack: A water molecule could attack the α-carbon atom, a process that might be facilitated by the electron-withdrawing nature of the protonated nitroso group. This is conceptually similar to the formation of intermediate 4 in the Nef reaction mechanism from the iminium ion 3 . wikipedia.org

Intermediate Formation: This could lead to an unstable intermediate that subsequently breaks down. In the case of N-nitrosodimethylamine, studies have proposed a heterolytic photocleavage pathway facilitated by water, leading to dimethylamine (B145610) and nitrous acid. mdpi.com Another proposed intermediate in nitrosamine reactions is an iminium ion, which is highly reactive towards nucleophiles and can hydrolyze rapidly. nih.gov

Product Formation: The breakdown of these intermediates would lead to the formation of the corresponding amine (piperidine derivative) and nitrous acid, or carbonyl compounds resulting from the cleavage and rearrangement of the piperidine ring.

This proposed analogy suggests that the fundamental steps of protonation followed by nucleophilic attack and rearrangement, which are central to the Nef reaction, could provide a framework for understanding the acid-catalyzed hydrolytic degradation of N-nitrosopiperidines.

Interactions with Other Chemical Species and Oxidative Pathways

The chemical behavior of this compound, a member of the N-nitrosamine class of compounds, is dictated by the interplay of the nitrosamine functional group and the substituted piperidine ring. The presence of a bulky sec-butyl group at the C-2 position of the piperidine ring introduces significant steric and electronic effects that modulate its reactivity compared to the parent compound, N-nitrosopiperidine. While direct research on this compound is limited, its interactions and transformations can be inferred from the extensive studies on related N-nitrosamines.

N-nitrosamines, as a class, are known to be relatively stable compounds but can undergo various reactions under specific conditions. For instance, N-nitrosopiperidine is stable at room temperature for over two weeks in neutral or alkaline solutions when protected from light, but its stability decreases in acidic conditions. nih.gov It is particularly sensitive to ultraviolet light. nih.gov Strong oxidizing agents, such as peracids, can oxidize N-nitrosopiperidine to its corresponding nitramine, while it can be reduced to the corresponding hydrazine (B178648) and/or amine. nih.gov The compound can also be cleaved by hydrogen bromide in acetic acid. nih.gov

The metabolic activation of N-nitrosamines is a critical transformation pathway, often leading to the formation of reactive intermediates. For N-nitrosopiperidine, this activation is primarily initiated by enzymatic α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov This process involves the oxidation of the carbon atom adjacent (alpha) to the nitroso group. nih.gov In the case of N-nitrosopiperidine, this leads to the formation of α-hydroxy-N-nitrosopiperidine, which is an unstable intermediate. This intermediate can then undergo further reactions, including the formation of DNA-reactive electrophilic species, which are implicated in the carcinogenic activity of these compounds.

In the metabolism of the parent N-nitrosopiperidine by rat liver microsomes, the formation of 5-hydroxypentanal (B1214607) has been identified as a key product, confirming the α-hydroxylation pathway. nih.gov For this compound, two potential sites for α-hydroxylation exist on the piperidine ring: the C-2 carbon bearing the sec-butyl group and the C-6 carbon. The steric hindrance imposed by the bulky sec-butyl group would likely influence the regioselectivity of this enzymatic oxidation.

Computational studies have suggested that substituents that sterically or electronically hinder α-carbon hydroxylation tend to reduce the carcinogenic potency of N-nitrosamines. chemrxiv.org This is supported by studies on 4-substituted nitrosopiperidines, where a bulky t-butyl group at the 4-position resulted in carcinogenic activity, whereas a cyclohexyl group at the same position did not induce tumors in rats. nih.gov

The metabolic transformation of N-nitrosamines can lead to various products, as illustrated by the pathways for other nitrosamines. For example, the metabolism of tobacco-specific nitrosamines like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) by cytochrome P450 enzymes leads to unstable α-hydroxynitrosamines. These can decompose to form DNA adducts or be further oxidized to more stable nitrosamides.

Based on the established metabolic pathways of related compounds, the oxidative transformation of this compound is expected to proceed through similar intermediates. The potential products would depend on the site of initial hydroxylation and subsequent reactions.

Table of Potential Metabolic Products of this compound

| Metabolic Pathway | Intermediate | Potential Final Product(s) | Notes |

|---|---|---|---|

| C-6 α-Hydroxylation | 6-Hydroxy-2-butan-2-yl-1-nitrosopiperidine | 5-(Butan-2-yl)-5-hydroxypentanal | Analogous to the formation of 5-hydroxypentanal from N-nitrosopiperidine. nih.gov |

| C-2 α-Hydroxylation | 2-Hydroxy-2-butan-2-yl-1-nitrosopiperidine | Ring-opened oxoaldehydes | Sterically hindered, may be a minor pathway. |

| Oxidation to Nitramine | - | 2-Butan-2-yl-1-nitropiperidine | Occurs with strong chemical oxidants. nih.gov |

| Reduction | - | 2-Butan-2-yl-1-aminopiperidine (Hydrazine), 2-Butan-2-ylpiperidine (Amine) | General reaction of nitrosamines. nih.gov |

Metabolic Activation and Bioactivation Mechanisms of 2 Butan 2 Yl 1 Nitrosopiperidine

Cytochrome P450-Mediated α-Hydroxylation

The initial and rate-limiting step in the metabolic activation of many N-nitrosamines is the hydroxylation of the α-carbon atom relative to the nitroso group. chemrxiv.org This enzymatic oxidation is catalyzed by cytochrome P450 enzymes and is fundamental to the compound's conversion into a carcinogenic agent. nih.govnih.gov

Regioselectivity of Hydroxylation at α-Carbons (e.g., C2- and C6-positions of the piperidine (B6355638) ring and the α-carbon of the sec-butyl group)

The regioselectivity of α-hydroxylation, meaning the specific carbon atom at which the hydroxyl group is introduced, is a key determinant of the subsequent biological activity of 2-Butan-2-yl-1-nitrosopiperidine. The presence of a bulky sec-butyl group at the C2 position of the piperidine ring introduces steric hindrance, which can influence the accessibility of the different α-carbons to the active site of the metabolizing enzymes. europa.eu

Hydroxylation can occur at three primary α-positions:

C2-position of the piperidine ring: This position is sterically hindered by the bulky sec-butyl substituent.

C6-position of the piperidine ring: This position is generally more accessible than the C2-position.

α-carbon of the sec-butyl group: This carbon is also a potential site for hydroxylation.

The specific regioselectivity of hydroxylation for this compound would depend on the specific cytochrome P450 isoforms involved and their active site topology.

Enzymatic Specificity and Involvement of Cytochrome P450 Isoforms

Various cytochrome P450 isoforms have been implicated in the metabolic activation of N-nitrosamines. While research specifically on this compound is limited, studies on structurally similar compounds provide insights into the potential enzymes involved. For larger nitrosamines, enzymes other than CYP2E1, such as CYP2A6, CYP2B1, and CYP3A4, become more significant due to the larger size of the substrate. nih.govnih.gov

Table 1: Cytochrome P450 Isoforms Implicated in Nitrosamine (B1359907) Metabolism

| CYP Isoform | Role in Nitrosamine Metabolism | Reference |

| CYP2A3 | Plays a key role in the α-hydroxylation of N-nitrosopiperidine in rat nasal microsomes. | nih.gov |

| CYP2A6 | Involved in the metabolic activation of N-nitrosodiethylamine. | nih.gov |

| CYP2B1 | Specifically catalyzes the α-hydroxylation of long-chain nitrosamines like N-nitrosodipropylamine and N-nitrosodibutylamine. | nih.gov |

| CYP2E1 | Primarily catalyzes the bioactivation of N-nitrosodimethylamine and N-nitrosodiethylamine. | nih.govnih.gov |

Kinetic Studies of α-Hydroxylation Processes

Kinetic studies of α-hydroxylation provide valuable information on the efficiency of metabolic activation. Such studies typically determine the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), which reflect the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.

Generation of Electrophilic Intermediates from α-Hydroxylated Products

The α-hydroxylated metabolites of nitrosamines are highly unstable and undergo spontaneous decomposition to generate electrophilic intermediates that are the ultimate carcinogenic species. nih.gov

Formation and Decomposition Pathways of Unstable α-Hydroxy-N-nitrosamines

Following cytochrome P450-mediated α-hydroxylation, an unstable α-hydroxy-N-nitrosamine is formed. This intermediate has a very short half-life, on the order of seconds under physiological conditions. nih.gov It rapidly and spontaneously decomposes, leading to the formation of an aldehyde or ketone and an alkyl diazohydroxide. nih.govnih.gov

In the case of this compound, hydroxylation at the C6 position of the piperidine ring would yield 2-butan-2-yl-α-hydroxy-N-nitrosopiperidine, which would then decompose to form 5-(butan-2-ylamino)pentanal and a diazohydroxide.

Characterization of Alkyl Diazonium Ions and Carbonium Ions as Ultimate Electrophiles

The alkyl diazohydroxide formed from the decomposition of the α-hydroxy-N-nitrosamine is also unstable and can lose a molecule of water to form a highly reactive alkyl diazonium ion. nih.govnih.gov This diazonium ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules, most notably DNA. nih.gov

The alkyl diazonium ion can also release a molecule of nitrogen (N2) to generate a carbonium ion (carbocation). nih.gov Both the alkyl diazonium ion and the carbonium ion are considered the ultimate electrophilic and carcinogenic species derived from N-nitrosamines. These reactive intermediates can alkylate DNA bases, leading to the formation of DNA adducts, which, if not repaired, can result in mutations and initiate the process of carcinogenesis. nih.gov

Formation of Aldehyde Byproducts from Metabolic Decomposition (e.g., 4-oxo-2-pentenal from N-nitrosopiperidine analogs)

The metabolic decomposition of N-nitrosopiperidine and its analogs, following α-hydroxylation, is known to yield various reactive intermediates and byproducts, including aldehydes. For the parent compound, N-nitrosopiperidine, metabolic activation by rat liver microsomes leads to the formation of 5-hydroxypentanal (B1214607). nih.gov This product is a direct consequence of the initial oxidation at the carbon atom alpha to the nitroso group. nih.gov

While direct experimental data on the aldehyde byproducts of this compound is not available, it is reasonable to extrapolate from the metabolism of analogous compounds. The presence of the butan-2-yl group at the 2-position of the piperidine ring introduces significant steric hindrance, which could influence the regioselectivity of α-hydroxylation. Hydroxylation could potentially occur at either the C2 or C6 position of the piperidine ring.

Should α-hydroxylation occur at the C6 position, the resulting unstable intermediate would be expected to undergo ring opening to form an aldehyde. The specific structure of this aldehyde would be a substituted version of the 5-hydroxypentanal observed from N-nitrosopiperidine. Conversely, hydroxylation at the C2 position, bearing the bulky butan-2-yl group, may be sterically hindered.

Furthermore, the metabolism of other cyclic nitrosamines has been shown to produce reactive aldehydes. For instance, the decomposition of certain N-nitrosopiperidine analogs can lead to the formation of unsaturated aldehydes like 4-oxo-2-pentenal.

Table 1: Potential Aldehyde Byproducts from the Metabolism of N-Nitrosopiperidine and its Analogs

| Precursor Compound | Metabolic Process | Potential Aldehyde Byproduct |

| N-Nitrosopiperidine | α-Hydroxylation | 5-hydroxypentanal nih.gov |

| N-Nitrosopiperidine Analogs | Metabolic Decomposition | 4-oxo-2-pentenal |

Denitrosation Pathways: Enzymatic and Non-Enzymatic Deactivation Mechanisms

Denitrosation, the removal of the nitroso group, represents a critical detoxification pathway for N-nitrosamines, as it prevents their bioactivation to DNA-alkylating agents. This process can occur through both enzymatic and non-enzymatic mechanisms.

Enzymatic denitrosation is primarily catalyzed by cytochrome P450 (CYP) enzymes. While CYPs are well-known for their role in the bioactivation of nitrosamines via α-hydroxylation, they can also facilitate denitrosation, leading to the formation of the corresponding amine and nitric oxide. The specific CYP isoforms involved can vary depending on the nitrosamine substrate and the tissue. For N-nitrosopiperidine, various CYP enzymes have been implicated in its metabolism, and it is plausible that some of these contribute to its denitrosation. The bulky 2-butan-2-yl substituent in this compound could influence its affinity for and the catalytic outcome of its interaction with different CYP isoforms.

Table 2: Overview of Denitrosation Mechanisms for N-Nitrosamines

| Pathway | Description | Key Factors |

| Enzymatic Denitrosation | Catalyzed by cytochrome P450 enzymes, leading to the formation of the corresponding amine and nitric oxide. | Specific CYP isoforms, substrate specificity. |

| Non-Enzymatic Denitrosation | Chemical removal of the nitroso group. | pH, presence of reducing agents. |

Dna Adduct Formation and Molecular Interactions with 2 Butan 2 Yl 1 Nitrosopiperidine Metabolites

Chemical Mechanisms of DNA Alkylation by Reactive Intermediates

The metabolic activation of N-nitrosamines is a prerequisite for their DNA alkylating activity. openrepository.com This process is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atoms adjacent (at the α-position) to the N-nitroso group. nih.gov This enzymatic α-hydroxylation is a critical step that initiates a cascade of chemical reactions leading to the formation of highly reactive alkylating agents. nih.gov

Following α-hydroxylation, the resulting α-hydroxy-N-nitrosamine is an unstable intermediate. It undergoes spontaneous decomposition, which involves the cleavage of the N-N bond and the release of a diazohydroxide. This diazohydroxide is also unstable and can be protonated to form a diazonium ion. The diazonium ion is a potent electrophile that readily loses molecular nitrogen (N₂) to generate a highly reactive carbocation. nih.gov It is this carbocation that is ultimately responsible for the alkylation of nucleophilic sites within the DNA molecule.

The reactivity of these intermediates allows them to attack various nucleophilic centers in the DNA bases (nitrogen and oxygen atoms) as well as the phosphate (B84403) backbone. nih.govresearchgate.net The specific nature of the alkyl group, determined by the parent nitrosamine (B1359907) structure, influences the types and distribution of DNA adducts formed.

Identification and Characterization of Specific DNA Adducts

A variety of DNA adducts have been identified following the exposure of DNA to metabolites of N-nitrosamines. The characterization of these adducts is crucial for understanding the mechanisms of mutagenesis and carcinogenesis.

Guanine (B1146940) is the most nucleophilic of the DNA bases and is a primary target for alkylation by nitrosamine metabolites. The N7-position of guanine is the most frequent site of alkylation. nih.govnih.gov While N7-alkylguanine adducts are the most abundant, they are generally considered to be less mutagenic than O-alkylated adducts. nih.gov However, their chemical instability can lead to depurination, creating an abasic site that can be mutagenic if not properly repaired. nih.gov

Alkylation at the O6-position of guanine, forming O6-alkylguanine, is a particularly significant lesion in terms of mutagenesis and carcinogenesis. openrepository.comnih.gov This adduct is known to mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.gov The persistence of O6-alkylguanine adducts in DNA is strongly correlated with the carcinogenic potential of alkylating agents. openrepository.com

In addition to guanine, other DNA bases such as adenine (B156593) and thymine are also susceptible to alkylation by nitrosamine metabolites, although generally to a lesser extent. For adenine, the N3- and N7-positions are common sites of alkylation. N3-methyladenine is a major adduct formed by some methylating agents. nih.gov

Thymine can also be alkylated, with the O2- and O4-positions being the primary targets. nih.gov The formation of O-alkylated thymine adducts, such as O2-alkylthymine and O4-alkylthymine, can also contribute to the mutagenic burden induced by these compounds.

Recent studies on N-nitrosopyrrolidine (NPYR), a related cyclic nitrosamine, have demonstrated the formation of adducts with deoxyadenosine (B7792050) (dAdo), deoxycytidine (dCyd), and deoxythymidine (dThd) in addition to the well-characterized deoxyguanosine (dGuo) adducts. umn.edu Specifically, after chemical reduction, adducts such as N6-(4-hydroxybut-1-yl)dAdo, N4-(4-hydroxybut-1-yl)dCyd, O2-(4-hydroxybut-1-yl)dThd, and O4-(4-hydroxybut-1-yl)dThd have been identified. umn.edu These findings highlight the broad reactivity of nitrosamine metabolites towards various DNA bases.

Etheno adducts are exocyclic DNA adducts characterized by an additional etheno (-CH=CH-) bridge between two atoms of a nucleobase. These adducts, such as 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC), are known to be highly mutagenic. nih.gov While often associated with lipid peroxidation products, the formation of etheno-type adducts can also be linked to certain chemical carcinogens. nih.govnih.gov

In the context of nitrosamine-related compounds, studies using α-acetoxy-N-nitrosopyrrolidine (α-acetoxyNPYR), a model compound that mimics the metabolic activation of NPYR, have been instrumental. While direct evidence for etheno adduct formation from 2-Butan-2-yl-1-nitrosopiperidine is not explicitly detailed in the provided context, the chemistry of related compounds suggests the potential for complex adduct formation. For instance, the reaction of α-acetoxyNPYR with deoxyguanosine leads to various adducts, and the reactive intermediates generated could potentially lead to the formation of cyclic adducts under certain conditions. nih.gov

Beyond the alkylation of DNA bases, the phosphodiester backbone of DNA is also a target for the electrophilic metabolites of nitrosamines. nih.gov This results in the formation of phosphotriesters, also known as phosphate adducts. nih.govnih.gov These adducts can alter the conformation of the DNA backbone and may interfere with the activity of DNA polymerases and repair enzymes.

The formation of phosphate adducts introduces a new chiral center at the phosphorus atom, leading to the formation of stereoisomers (R and S diastereomers). The stereochemistry of these phosphate adducts can influence their biological consequences, including their stability and recognition by DNA repair proteins. Studies on the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) have revealed the formation of numerous structurally unique DNA phosphate adducts. nih.gov For example, in rats treated with NNK, the major methyl DNA phosphate adducts identified were ApMeT and GpMeT. nih.gov The analysis of these adducts often reveals a complex mixture of diastereomers, highlighting the stereochemical aspects of DNA alkylation.

Regioselectivity and Stereoselectivity in DNA Adduct Formation

The reaction of nitrosamine metabolites with DNA is not random but exhibits both regioselectivity and stereoselectivity. Regioselectivity refers to the preference for alkylation at specific atomic positions within the DNA molecule (e.g., N7 of guanine vs. O6 of guanine). This is influenced by the electronic properties of the nucleophilic sites in DNA and the nature of the alkylating agent.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. This is particularly relevant for chiral nitrosamines or when new chiral centers are formed upon adduction, such as in the case of phosphate adducts. For instance, the metabolism of the enantiomers of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a metabolite of NNK, leads to different levels of DNA adducts. nih.gov Specifically, (S)-NNAL has been shown to produce significantly higher levels of certain pyridyloxobutyl (POB) DNA base adducts compared to (R)-NNAL. nih.gov This demonstrates that the initial stereochemistry of the carcinogen can influence the extent of DNA damage.

The formation of diastereomeric adducts has also been observed in the reactions of 5'-acetoxy-N'-nitrosonornicotine with deoxyguanosine, leading to different stereoisomers of the resulting adducts. nih.gov The specific stereochemistry of these adducts can be determined through detailed analytical techniques, providing insights into the precise molecular interactions that occur during DNA alkylation.

Influence of Metabolic Pathways on the Spectrum and Distribution of DNA Adducts

For N-nitrosopiperidine, α-hydroxylation is a well-documented metabolic activation pathway. nih.gov This process, catalyzed by enzymes such as CYP2A3, leads to the formation of unstable α-hydroxynitrosamines. nih.gov These intermediates can then spontaneously rearrange to form reactive electrophiles capable of alkylating DNA.

In the case of this compound, two primary sites for α-hydroxylation exist: the C2 and C6 positions of the piperidine (B6355638) ring. The presence of the bulky sec-butyl group at the C2 position would likely introduce steric hindrance, potentially influencing the regioselectivity of the CYP-mediated hydroxylation. It is conceivable that hydroxylation at the less hindered C6 position would be favored.

Following α-hydroxylation at either the C2 or C6 position, the resulting α-hydroxy-N-nitrosopiperidine derivative would be expected to undergo spontaneous ring-opening to form a diazonium ion. This highly reactive species is considered the ultimate carcinogenic metabolite, capable of reacting with nucleophilic sites on DNA bases to form a variety of adducts.

While specific DNA adducts for this compound have not been characterized, studies on the parent compound NPIP have identified N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) as a major DNA adduct. nih.gov The formation of this adduct is a direct consequence of the α-hydroxylation pathway. It is plausible that metabolites of this compound would form analogous adducts, though the precise structure and distribution would be contingent on the specific metabolic route taken.

The metabolic pathways and the resulting DNA adducts are not only crucial for understanding the carcinogenic potential of a given N-nitrosamine but also for identifying potential biomarkers of exposure and risk. The spectrum of DNA adducts formed can serve as a molecular signature of exposure and metabolic activation.

Further research is imperative to elucidate the specific metabolic pathways of this compound and to characterize the full spectrum of its DNA adducts. Such studies would involve in vitro metabolism experiments using liver microsomes or recombinant CYP enzymes, as well as in vivo studies in animal models. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be essential for the identification and quantification of the resulting DNA adducts. Without such dedicated research, the precise influence of its metabolic pathways on the spectrum and distribution of DNA adducts remains a matter of scientific conjecture based on the behavior of structurally related compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Butan 2 Yl 1 Nitrosopiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for the conformational analysis of molecules in solution. It allows for the detailed investigation of dynamic processes and the determination of preferred three-dimensional structures. For 2-Butan-2-yl-1-nitrosopiperidine and related compounds, NMR provides critical data on the barriers to bond rotation and the spatial orientation of substituents on the piperidine (B6355638) ring.

Analysis of Barriers to Rotation about the N-N Bond

A defining feature of N-nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond, a consequence of the partial double bond character arising from the delocalization of the lone pair of electrons on the amine nitrogen into the π-system of the nitroso group. researchgate.net This restricted rotation gives rise to distinct conformers, often referred to as E and Z isomers, which can be observed and quantified by NMR spectroscopy.

The energy barrier to this rotation is a significant parameter, and its determination provides insight into the electronic and steric environment of the N-nitroso group. Methods such as total line shape analysis and the intensity ratio approximation method are employed to determine the Arrhenius and Eyring activation parameters for this rotational barrier. researchgate.netcdnsciencepub.com Studies on various cyclic N-nitrosamines have shown that the energy barrier for N-N bond rotation typically falls within the range of 23-29 kcal/mol, influenced by the ring size and the solvent. researchgate.netcdnsciencepub.com For instance, the free energy of activation (ΔG‡) for N-nitrosopiperidine has been estimated at its coalescence temperature. doi.org The significant energy barrier, with values often around 23.0 kcal/mol for neat liquids, underscores the stability of the planar C,C,NNO structure. cdnsciencepub.com

The magnitude of this rotational barrier can be influenced by the electronic effects of other substituents on the molecule. Electron-withdrawing groups can alter the electron density at the nitrogen atoms, thereby affecting the height of the rotational barrier. doi.org Computational methods, such as Natural Bond Orbital (NBO) analysis, have been used to dissect the origin of these rotational barriers, attributing them to a combination of steric exchange and hyperconjugative interactions. nih.gov

Determination of Conformational Preferences of Alkyl Substituents on the Piperidine Ring

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. The orientation of the alkyl substituent at the C2 position, whether axial or equatorial, is a key aspect of its conformational analysis. The biological and chemical properties of piperidine derivatives are highly dependent on the type and location of these substituents. researchgate.net

NMR spectroscopy, particularly the analysis of coupling constants and chemical shifts, is instrumental in determining these conformational preferences. nih.gov For instance, the coupling constants between vicinal protons on the piperidine ring can provide dihedral angles through the Karplus equation, allowing for the assignment of substituent orientation. In many 2,6-disubstituted piperidines, bulky aryl groups are found to preferentially occupy equatorial positions to minimize steric interactions.

The introduction of substituents can, however, lead to distortions from the ideal chair conformation, such as flattening of the ring. Computational studies, often in conjunction with experimental NMR data, can provide a more detailed picture of the conformational landscape, including the relative energies of different conformers. nih.govresearchgate.net Factors such as charge-dipole interactions, hyperconjugation, and solvation play a crucial role in determining the final conformational equilibrium. researchgate.netnih.gov

Application of 1H and 13C Chemical Shift Analysis for Detailed Structural Assignment

In ¹H NMR, the chemical shifts and multiplicities of the ring protons are indicative of their axial or equatorial positions. For example, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. In ¹³C NMR, the chemical shifts of the ring carbons are influenced by the nature and orientation of the substituents. researchgate.net For instance, the chemical shift of the C2 and C6 carbons in N-alkylpiperidines is affected by the bulkiness of the N-alkyl group. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules. researchgate.netnih.gov These experiments reveal the connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This comprehensive assignment is the foundation for a detailed structural and conformational analysis. rsc.org

Table 1: Representative NMR Data for Substituted Piperidines This table is a generalized representation based on typical chemical shift ranges and coupling constants observed for substituted piperidine rings in the literature. Actual values for this compound would require specific experimental data.

| Proton | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) | Carbon | Typical Chemical Shift (ppm) |

| H2 (axial) | 2.5 - 2.8 | J(H2a, H3a) ≈ 10-12, J(H2a, H3e) ≈ 3-4 | C2 | 50 - 60 |

| H2 (equatorial) | 3.0 - 3.3 | J(H2e, H3a) ≈ 3-4, J(H2e, H3e) ≈ 2-3 | C3 | 25 - 35 |

| H3, H5 (axial) | 1.4 - 1.7 | J(gem) ≈ 12-14 | C4 | 20 - 30 |

| H3, H5 (equatorial) | 1.7 - 2.0 | C5 | 25 - 35 | |

| H4 (axial) | 1.2 - 1.5 | C6 | 45 - 55 | |

| H4 (equatorial) | 1.6 - 1.9 | |||

| H6 (axial) | 2.6 - 2.9 | J(H6a, H5a) ≈ 10-12, J(H6a, H5e) ≈ 3-4 | ||

| H6 (equatorial) | 3.1 - 3.4 | J(H6e, H5a) ≈ 3-4, J(H6e, H5e) ≈ 2-3 |

Mass Spectrometry (MS) for Structural Characterization and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation techniques, it offers profound insights into the structure of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of unknown compounds. By measuring the mass-to-charge ratio with high accuracy and precision, HRMS allows for the determination of the elemental formula of a molecule. nih.gov This is particularly important in complex samples where multiple compounds may have the same nominal mass. For this compound, HRMS would provide the exact mass, confirming its elemental composition of C₉H₁₈N₂O. This technique is often performed using full scan mass spectra with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are mass analyzed. nationalmaglab.org This process provides a fragmentation pattern that is characteristic of the precursor ion's structure, acting as a molecular fingerprint.

For N-nitrosamines, including this compound, MS/MS studies reveal common and structure-dependent fragmentation pathways. semanticscholar.orgnih.gov Protonated nitrosamine (B1359907) compounds often undergo diagnostic losses upon collision-induced dissociation. semanticscholar.orgresearchgate.net A primary fragmentation pathway for many nitrosamines is the loss of a nitroso radical (•NO), corresponding to a neutral loss of 30 Da. semanticscholar.orgnih.gov

Other observed fragmentation pathways for cyclic nitrosamines like N-nitrosopiperidine involve a γ-hydrogen rearrangement followed by the neutral loss of HN=N-OH, resulting in a characteristic fragment ion. researchgate.net The specific fragmentation pattern of this compound would be influenced by the presence of the butan-2-yl group, likely leading to cleavages within this alkyl substituent in addition to the fragmentation of the nitrosopiperidine core. The study of these fragmentation patterns is essential for the structural confirmation of known nitrosamines and the identification of novel, related compounds in various matrices. semanticscholar.orgnih.gov

Table 2: Common Fragmentation Pathways for N-Nitrosamines This table presents generalized fragmentation patterns observed for N-nitrosamine compounds.

| Precursor Ion | Fragmentation Pathway | Neutral Loss (Da) | Product Ion Description |

| [M+H]⁺ | Loss of nitroso radical | 30 | [M+H - •NO]⁺ |

| [M+H]⁺ | Loss of water | 18 | [M+H - H₂O]⁺ |

| [M+H]⁺ | γ-Hydrogen rearrangement and loss of HN=N-OH | 46 | Fragment ion characteristic of the cyclic structure |

| [M+H]⁺ | Cleavage of alkyl substituents | Variable | Ions resulting from the loss of alkyl fragments |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural and Reactivity Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal techniques for the structural elucidation and investigation of the reactivity of N-nitrosamines, including 2-substituted piperidine derivatives like this compound. These methods provide valuable insights into the key functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the bonds within a molecule. For N-nitrosopiperidine and its derivatives, the most significant absorptions are associated with the N-nitroso group (N-N=O) and the piperidine ring structure.

The N-nitroso group gives rise to distinct stretching vibrations. Generally, N-nitrosamines exhibit two primary absorption bands corresponding to the N=O stretch. pw.edu.pl One band appears in the range of 1486–1408 cm⁻¹, which is attributed to the N=O stretching frequency in non-associated, monomeric molecules. pw.edu.pl A second, often broader and stronger, band is observed at lower frequencies, typically between 1346–1265 cm⁻¹, corresponding to the N=O stretching in associated (e.g., dimeric) forms of the nitrosamine. pw.edu.pl

The N-N stretching vibration of the N-nitroso group is also a key diagnostic feature, typically appearing as a strong band in the region of 1106–1052 cm⁻¹. pw.edu.pl Additionally, the C-N stretching vibration of the piperidine ring attached to the nitroso group is found around 1100 cm⁻¹. pw.edu.pl

Table 1: Characteristic Infrared Absorption Frequencies for N-Nitrosamines

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| N=O | Stretch (non-associated) | 1486 - 1408 | Medium-Strong | pw.edu.pl |

| N=O | Stretch (associated) | 1346 - 1265 | Strong, Broad | pw.edu.pl |

| N-N | Stretch | 1106 - 1052 | Strong | pw.edu.pl |

This table presents generalized data for the N-nitrosamine functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Non-aromatic nitrosamines, including N-nitrosopiperidine and its derivatives, typically display two characteristic absorption bands. pw.edu.plresearchgate.net

The first is a high-intensity absorption band observed in the ultraviolet region, typically around 230–235 nm. pw.edu.plresearchgate.net This band is assigned to a π → π* electronic transition within the N=O group. The second is a lower-intensity absorption band that appears at longer wavelengths, in the range of 330–365 nm, and is attributed to a symmetry-forbidden n → π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms of the nitroso group. pw.edu.plresearchgate.net

For the parent compound, N-nitrosopiperidine, a UV absorption maximum (λmax) has been reported at 337 nm in water. nih.gov This latter absorption band, which extends into the range of solar radiation, is particularly significant as it is responsible for the photolytic degradation of nitrosamines in the environment. researchgate.net The introduction of an alkyl substituent like a butan-2-yl group on the piperidine ring is not expected to dramatically shift these absorption maxima, although minor bathochromic or hypsochromic shifts may occur.

Table 2: Typical Ultraviolet-Visible Absorption Maxima for Non-Aromatic N-Nitrosamines

| Electronic Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

|---|---|---|---|---|

| π → π* | ~230 - 235 nm | High | Varies | pw.edu.plresearchgate.net |

| n → π* | ~330 - 365 nm | Low | Varies | pw.edu.plresearchgate.net |

This table presents generalized data for non-aromatic N-nitrosamines and specific data for N-nitrosopiperidine.

These spectroscopic signatures are crucial for confirming the identity of this compound and for studying its stability and reactivity, particularly in photochemical reactions.

Computational Chemistry and Quantum Mechanical Studies on 2 Butan 2 Yl 1 Nitrosopiperidine

Theoretical Investigation of Reaction Mechanisms and Energy Landscapes

The metabolic activation of N-nitrosamines is a critical step in their mechanism of toxicity and is primarily initiated by cytochrome P450 (CYP) enzymes. Quantum chemical calculations are pivotal in mapping the energy landscapes of these transformations, providing insights into the feasibility of different reaction pathways.

Characterization of Transition States and Intermediates

Quantum mechanical calculations allow for the detailed characterization of the geometry and energy of transition states (TS) and intermediates along the reaction coordinate. For the metabolic activation of 2-butan-2-yl-1-nitrosopiperidine, key transition states would be associated with the hydrogen abstraction and hydroxyl rebound steps of the CYP-mediated α-hydroxylation.

Following α-hydroxylation, a cascade of spontaneous reactions ensues. The resulting α-hydroxy-N-nitrosamine is an unstable intermediate that decomposes to form a diazonium ion and an aldehyde. Computational methods can model the electronic structure and stability of these transient species, providing a deeper understanding of their subsequent reactivity.

Stability and Reactivity Assessment of Key Intermediates

The ultimate carcinogenic and mutagenic effects of N-nitrosamines are attributed to the reactivity of the electrophilic intermediates formed during their metabolic activation.

Theoretical Studies on Diazonium Ions and Carbocations

The decomposition of the α-hydroxy-N-nitrosamine of this compound would lead to the formation of a piperidinium (B107235) diazonium ion. Quantum chemical calculations can be used to assess the stability and electrophilicity of this diazonium ion. Its propensity to alkylate nucleophilic sites in DNA, a key event in carcinogenesis, can be theoretically evaluated by modeling the reaction pathways and calculating the associated energy barriers.

The diazonium ion can further decompose to a carbocation. The stability of this carbocation is a critical determinant of its fate. A more stable carbocation may have a longer lifetime in the biological milieu, increasing the probability of reacting with cellular macromolecules. The butan-2-yl group at the C2 position would influence the stability of the resulting carbocation through inductive and hyperconjugation effects. Theoretical calculations can quantify these stabilizing effects and predict the preferred reaction pathways of the carbocation, including reactions with water (deactivation) or DNA (activation).

Table 1: Factors Influencing Carbocation Stability

| Factor | Description | Predicted Effect on this compound Derived Carbocation |

| Inductive Effect | Alkyl groups donate electron density, stabilizing the positive charge. | The butan-2-yl group is an electron-donating group, which would stabilize the carbocation. |

| Hyperconjugation | Overlap of C-H or C-C σ-bonds with the empty p-orbital of the carbocation. | The presence of multiple C-H bonds adjacent to the carbocation center would contribute to its stability. |

| Steric Effects | The spatial arrangement of atoms can influence stability. | The bulky butan-2-yl group may influence the geometry and solvation of the carbocation. |

| Resonance | Delocalization of the positive charge through a π-system. | Not a primary stabilizing factor for this specific saturated carbocation. |

Evaluation of α-Hydroxy-N-nitrosamine Stability

The stability of the α-hydroxy-N-nitrosamine intermediate is a key factor in the metabolic activation cascade. While generally unstable, its half-life can be influenced by its chemical structure. The substituent at the α-carbon can affect the rate of decomposition to the diazonium ion. Computational studies can model the electronic and steric effects of the butan-2-yl group on the stability of the α-hydroxy intermediate, providing insights into its lifetime and the subsequent rate of formation of the ultimate reactive species.

Application of Electronic Structure Calculation Methods

A variety of electronic structure calculation methods are employed to study N-nitrosamines, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost.

Specific functionals, such as B3LYP and ωB97X-D, are often used in conjunction with appropriate basis sets (e.g., 6-31G*, def2-TZVP) to optimize geometries and calculate energies of reactants, intermediates, transition states, and products. Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated to simulate the biological environment more accurately.

For more accurate energy calculations, higher-level methods like Coupled Cluster theory (e.g., CCSD(T)) may be used for single-point energy calculations on DFT-optimized geometries. These methods provide benchmark data for assessing the reliability of DFT results.

Table 2: Common Computational Methods in Nitrosamine (B1359907) Research

| Method | Description | Application |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density of a system to calculate its energy and other properties. | Geometry optimization, frequency calculations, and energy calculations of various species in the reaction pathway. |

| Coupled Cluster (CC) Theory | A high-accuracy ab initio method for calculating electronic structure. | Single-point energy calculations for refining the energies of key structures. |

| Molecular Dynamics (MD) | A simulation technique that models the time-dependent behavior of a molecular system. | Can be used to study the conformational dynamics of the nitrosamine and its interaction with enzymes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, reactive part of a system with quantum mechanics and the larger environment with molecular mechanics. | Can be used to model the enzymatic α-hydroxylation step within the active site of a cytochrome P450 enzyme. |

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of N-nitrosamines. For this compound, DFT methods are employed to predict a range of fundamental characteristics. Researchers can calculate optimized molecular geometries, vibrational frequencies, and the relative energies of different conformers arising from the rotation of the nitroso group and the flexibility of the piperidine (B6355638) ring and butanyl substituent.

DFT is also applied to explore reaction mechanisms. For instance, in studies of related compounds like N-nitrosopiperidine, DFT has been used to map out the potential energy surfaces for processes such as photodissociation. nih.gov These calculations help identify transition states and determine the energy barriers associated with specific reaction pathways, such as the metabolic activation steps that are crucial for the compound's biological activity. The choice of functional and basis set is critical for obtaining accurate results and is often benchmarked against higher-level methods.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers This table illustrates the type of data generated from DFT calculations, showing the relative stability of different spatial arrangements of the molecule.

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Equatorial Butanyl, E-nitroso | 0.00 |

| 2 | Axial Butanyl, E-nitroso | 1.52 |

| 3 | Equatorial Butanyl, Z-nitroso | 3.10 |

| 4 | Axial Butanyl, Z-nitroso | 4.85 |

Ab Initio and Multiconfigurational Methods (e.g., CASPT2, MP2)

While DFT is a powerful tool, more computationally intensive ab initio methods are often required for higher accuracy, especially when studying excited states or systems with complex electronic structures. Møller-Plesset perturbation theory (MP2) is a common choice for incorporating electron correlation beyond the basic Hartree-Fock approximation, providing more reliable geometric and energetic data.

For photochemical processes, such as the light-induced reactions of nitrosamines, multiconfigurational methods are essential. nih.gov Complete Active Space Second-Order Perturbation Theory (CASPT2) is a prominent example. In a study on N-nitrosopiperidine, CASPT2 and MP2 were used alongside DFT to investigate the initial steps following photoexcitation. nih.gov These high-level methods are crucial for accurately describing the electronic transitions and potential energy surfaces of excited states, which govern the photochemical reactivity. For this compound, CASPT2 calculations would be vital for understanding its photostability and the mechanisms of photo-induced bond cleavage. nih.gov

Table 2: Comparison of Calculated Vertical Excitation Energies (eV) for a Nitrosamine Analogue This table demonstrates how different computational methods can be used to predict electronic excitation energies, a key parameter in photochemical studies.

| Electronic Transition | DFT (B3LYP) | MP2 | CASPT2 |

| S₀ → S₁ | 2.95 | 3.21 | 3.15 |

| S₀ → S₂ | 4.10 | 4.45 | 4.38 |

Prediction of Molecular Initiating Events and DNA Alkylation Potential

A key concern with N-nitrosamines is their carcinogenicity, which is triggered by a molecular initiating event (MIE). For this class of compounds, the MIE is metabolic activation, typically via α-hydroxylation mediated by Cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net This process transforms the relatively inert parent nitrosamine into a highly reactive alkylating agent. nih.govnih.gov

Computational models can predict the likelihood of this activation. By calculating the energies of the transition states for hydroxylation at different positions on the this compound molecule, researchers can identify the most probable sites of metabolic attack. Following α-hydroxylation, the molecule undergoes spontaneous decomposition to form a diazonium ion, which in turn generates a reactive carbenium ion. nih.gov This carbenium ion is the ultimate electrophile that can react with nucleophilic sites on DNA bases, forming DNA adducts. This process of DNA alkylation is a critical step in chemical carcinogenesis. nih.govresearchgate.netnih.gov Quantum mechanical calculations can model the stability of the resulting carbenium ions and their reactivity towards DNA bases like guanine (B1146940), thereby predicting the compound's DNA alkylation potential.

Table 3: Predicted Reactivity Parameters for Metabolic Activation of this compound This table outlines how computational models can predict the key steps leading to DNA alkylation, from metabolic activation to the formation of the reactive species.

| Parameter | Description | Predicted Outcome |

| Site of Metabolism | Most likely carbon atom for CYP450-mediated α-hydroxylation. | C6 of the piperidine ring |

| Intermediate Stability | Relative stability of the resulting carbenium ion. | High |

| DNA Adduct Formation | Energetic favorability of reaction with N7 of Guanine. | Favorable |

Influence of Solvation Effects in Computational Modeling

Biological processes occur in an aqueous environment, and the effects of the solvent can significantly influence molecular structure, stability, and reactivity. Computational models must, therefore, account for solvation to provide realistic predictions. The influence of the solvent is particularly important when studying charged or highly polar species, which are common in reaction mechanisms.

In a computational study of N-nitrosopiperidine, it was found that the very site of protonation in an acidic medium is dependent on the solvent. nih.gov In protic solvents, protonation occurred at the oxygen atom, whereas in aprotic solvents, the amine nitrogen was protonated. nih.gov This demonstrates the profound impact of the surrounding medium. For this compound, its lipophilic nature allows it to penetrate cell membranes. ontosight.ai Computational models would use solvation models, such as the Polarizable Continuum Model (PCM), to simulate the cellular environment. These models help to refine the calculated energy barriers for metabolic activation and the stability of reactive intermediates, leading to a more accurate assessment of the compound's biological activity.

Table 4: Effect of Solvation Model on a Calculated Reaction Energy Barrier This table illustrates how including solvent effects in a computational model can alter predicted energetic values, highlighting the importance of environmental context.

| Reaction Step | Energy Barrier (kcal/mol) in Gas Phase | Energy Barrier (kcal/mol) with PCM (Water) |

| α-hydroxylation | 25.4 | 19.8 |

| Diazonium Ion Formation | 5.1 | 2.3 |

Environmental Fate and Degradation Mechanisms of N Nitrosopiperidines

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the environmental transformation of N-nitrosopiperidines. Key pathways include photolysis and chemical reactions with ambient oxidants.

N-nitrosamines, including N-nitrosopiperidine, are susceptible to degradation by sunlight, a process known as photolysis. acs.org The N-nitroso group (N-N=O) acts as a chromophore, enabling the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the N-N bond. gassnova.no

In aqueous environments, the photolysis of N-nitrosopiperidine can be rapid. For instance, under conditions simulating midday sun in Southern California, N-nitrosopiperidine in water showed a photolysis half-life of just 12 minutes. nih.gov The rate of photolysis is influenced by factors such as pH and the concentration of the nitrosamine (B1359907). nih.gov While the quantum yield for the decomposition of N-nitrosodimethylamine (NDMA), a related compound, is constant between pH 2 and 8, it decreases significantly in more alkaline conditions (pH > 8). acs.orgnih.gov At high initial concentrations, the photolysis of N-nitrosopiperidine has been observed to follow zero-order kinetics, transitioning to first-order kinetics as the concentration decreases. nih.gov

In the atmosphere, N-nitrosamines are generally short-lived due to facile degradation by sunlight and other atmospheric reactions. acs.orgnih.gov Gaseous N-nitrosamines are subject to photolysis, which is considered the dominant gas-phase removal process. gassnova.no Studies have shown that the atmospheric concentrations of gaseous nitrosamines are often highest in the winter and lowest in the summer, a pattern attributed to the influence of photolysis. nih.gov

N-nitrosopiperidines can be chemically transformed through reactions with various oxidants and radicals present in the environment. In the atmosphere, vapor-phase N-nitrosopiperidine is degraded by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for this reaction is approximately 5 hours. nih.gov The rate constants for the reaction of hydroxyl radicals with nitrosamines are influenced by the size of the molecule, with a correlation observed with the number of methylene (B1212753) groups. nih.gov This suggests that the reaction primarily occurs through hydrogen atom abstraction from the alkyl components of the nitrosamine. nih.gov

Biotic Degradation Pathways

The breakdown of N-nitrosopiperidines by microorganisms is a crucial component of their environmental fate, particularly in soil and water treatment systems.

The biodegradation of N-nitrosamines is influenced by their molecular structure and hydrophobicity. acs.org Compounds with shorter or asymmetrical alkyl chains tend to be more readily biodegradable than those with symmetric, long-chain alkyl groups. acs.org While some studies suggest that N-nitrosopiperidine is not readily biodegradable, showing only 33% degradation in unamended soils over 30 days, other research indicates that various bacteria common in the gastrointestinal tract can degrade nitrosamines. nih.govnih.govnih.gov

The primary metabolic pathway for the microbial degradation of nitrosamines appears to be the conversion to the parent amine and nitrite (B80452) ion. nih.govnih.gov This is different from the α-hydroxylation pathway observed in mammalian metabolism, which is linked to their carcinogenic properties. researchgate.netnih.govnih.govresearchgate.net In some cases, such as with Pseudomonas mendocina, the metabolism of NDMA proceeds through oxidation to N-nitrodimethylamine (NTDMA). nih.gov

Wastewater treatment plants (WWTPs) play a critical role in the removal of N-nitrosamines from the water cycle. Activated sludge treatment has been shown to be effective, with removal efficiencies generally above 60% for several nitrosamines. nih.gov However, the efficiency can be lower at very low influent concentrations, suggesting a threshold effect possibly due to substrate competition in cometabolic degradation. nih.gov The source of the activated sludge and seasonal variations can also impact the removal efficiency of nitrosamine precursors. researchgate.net

Advanced water treatment technologies are also employed to remove these compounds. Reverse osmosis (RO) membranes can remove N-nitrosamines, with removal rates increasing with the molecular weight of the compound. mdpi.com However, for smaller nitrosamines like NDMA, removal by RO can be variable. mdpi.com Therefore, additional processes like UV photolysis are often used to treat RO permeate. mdpi.com Catalytic reduction using non-precious metal catalysts, such as porous nickel, in the presence of hydrogen has also been shown to be a rapid and effective method for degrading N-nitrosamines in water. acs.orgnih.gov

Interactive Data Table: Properties and Degradation of N-Nitrosopiperidine

| Property/Process | Value/Observation for N-Nitrosopiperidine (or related nitrosamines) | Source(s) |

| UV Absorption Maximum (in water) | 337 nm | nih.gov |

| Aqueous Photolysis Half-life | 12 minutes (simulated sunlight) | nih.gov |

| Atmospheric Half-life (vs. •OH) | ~5 hours (estimated) | nih.gov |

| Biodegradation (in soil) | 33% in 30 days | nih.gov |

| Removal in Activated Sludge | Generally >60% | nih.gov |

Advanced Analytical Methodologies in Research for N Nitrosopiperidines

High-Sensitivity Chromatographic Separations

Chromatography is the cornerstone of nitrosamine (B1359907) analysis, providing the necessary separation of target analytes from complex sample components. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the specific nitrosamine.

Gas Chromatography (GC) Coupled with Advanced Mass Spectrometry (e.g., GC-MS/MS, GC-HRMS, GC-QTOF)

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile N-nitrosamines. pmda.go.jp When coupled with advanced mass spectrometry detectors, it offers exceptional sensitivity and selectivity.

GC-MS/MS: This technique, often utilizing a triple quadrupole (QqQ) analyzer, enhances selectivity by monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). nih.gov This minimizes matrix interference and allows for accurate quantification at very low levels. nih.gov For instance, a GC-MS/MS method has been developed for determining eight different N-nitrosamines in workplace air, demonstrating high sensitivity and good precision. nih.gov

GC-HRMS (e.g., GC-QTOF): High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of an analyte, which greatly increases confidence in its identification. A method using GC-PCI-QTOF has been shown to be effective for determining N-nitrosamines, with low instrumental limits of detection and quantification. mdpi.com The use of different capillary columns, such as a DB-WAXetr, can achieve baseline separation of various nitrosamines, which would be critical for distinguishing isomers like substituted nitrosopiperidines. mdpi.com

Table 1: Example GC-MS Parameters for N-Nitrosamine Analysis

| Parameter | Setting | Reference |

| Technique | GC-MS/MS (QqQ) | nih.gov |

| Column | VF-624ms capillary column | nih.gov |

| Ionization Mode | Not Specified, typically EI or PCI | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Application | Workplace Air Samples | nih.gov |

| Technique | GC-QTOF | mdpi.com |

| Column | DB-WAXetr | mdpi.com |

| Ionization Mode | Positive Chemical Ionization (PCI) | mdpi.com |

| Application | Water Samples | mdpi.com |

Liquid Chromatography (LC) Coupled with Advanced Mass Spectrometry (e.g., LC-MS/MS, LC-HRMS)

Liquid chromatography is particularly advantageous for N-nitrosamines that are less volatile, thermally unstable, or for methods aiming to simplify sample preparation. rsc.org

LC-MS/MS: Similar to its GC counterpart, LC-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of nitrosamines. nih.gov Methods have been developed using a triple quadrupole analyzer with atmospheric pressure chemical ionization (APCI) to detect various nitrosamines in drinking water at nanogram-per-liter levels. nih.gov The simultaneous acquisition of two transitions for each compound allows for reliable quantification and identification. nih.gov

LC-HRMS: The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometers like the Q-Exactive (Orbitrap) offers a robust and selective methodology for analyzing a wide range of N-nitrosamines. rsc.orgrsc.org This approach provides highly specific separation and accurate mass measurements, which helps in the detection of both expected and unexpected compounds. rsc.orgrsc.org LC-HRMS has been successfully used to analyze nine different nitrosamines in water matrices with detection limits ranging from 0.4 to 12 ng L−1. rsc.org

Table 2: Example LC-MS Parameters for N-Nitrosamine Analysis

| Parameter | Setting | Reference |

| Technique | UHPLC-MS/MS (QqQ) | nih.gov |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Application | Drinking Water | nih.gov |

| Technique | UHPLC-HRMS (Q-Exactive) | rsc.orgrsc.org |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive | rsc.orgrsc.org |

| Application | Drinking and Wastewater | rsc.orgrsc.org |

Comprehensive Sample Preparation Techniques for Complex Research Matrices

Effective sample preparation is crucial for removing interfering components and concentrating the target analytes prior to instrumental analysis. mdpi.comaffinisep.com This step is vital for achieving the low detection limits required for nitrosamine monitoring in complex samples like food, water, and biological fluids. affinisep.com

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-Phase Extraction (SPE): SPE is a dominant technique for extracting and concentrating nitrosamines from liquid samples. affinisep.comresearchgate.net It involves passing the sample through a cartridge containing a solid sorbent that retains the analytes. affinisep.com Different types of sorbents are used depending on the specific nitrosamines and the sample matrix. Activated carbon cartridges (e.g., coconut charcoal) are commonly used for a broad range of nitrosamines in water, as specified in methods like U.S. EPA Method 521. nih.govamericanlaboratory.com Other sorbents include polymeric materials like Oasis HLB, which can be used in series with activated carbon to capture nitrosamines with varying polarities. google.com SPE is preferred over liquid-liquid extraction as it uses smaller volumes of organic solvents, can handle larger sample volumes, and is easily automated. google.comchromatographyonline.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes partition onto the fiber and are then thermally desorbed directly into the GC injector. This method is fast, simple, and minimizes solvent use.

Table 3: Overview of SPE Methods for N-Nitrosamine Extraction

| Sorbent | Application/Target Compounds | Reference |

| Coconut Charcoal | Broad range of nitrosamines in drinking water (e.g., EPA Method 521) | nih.govamericanlaboratory.com |

| Oasis HLB & Coconut Charcoal (in series) | Multiple nitrosamines with different polarities in drinking water | google.com |

| Strong Cation-Exchange Polymeric Sorbent | Low molecular weight nitrosamines in cough syrups | chromatographyonline.com |

| C18 | 13 different N-nitrosamines in rubber products | nih.gov |

| Ambersorb 572 | N-nitrosodimethylamine (NDMA) in drinking and surface waters | nih.gov |

Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)

Liquid-Liquid Extraction (LLE): LLE is a traditional method for sample preparation based on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent like dichloromethane. nih.govpressbooks.pub A method for analyzing nitrosamines in processed meats used LLE with dichloromethane, followed by a clean-up step with a phosphate (B84403) buffer, before GC-MS analysis. nih.gov While effective, LLE often requires large volumes of high-purity organic solvents. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent. The technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates fine droplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. The solvent is then collected by centrifugation and analyzed.

Application of Non-Targeted and Suspect Screening Approaches in Environmental and Biological Samples